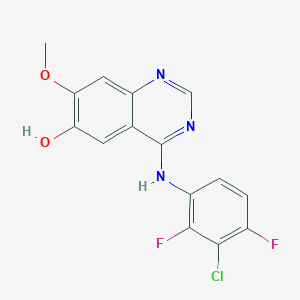
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with a 3-chloro-2,4-difluorophenyl group and a methoxy group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Applications De Recherche Scientifique
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active quinazoline derivatives.
Orientations Futures
The future research directions for this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .
Mécanisme D'action
Target of Action
The compound “4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a derivative of quinoline . Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities . They are inhibitors of various enzymes , suggesting that the primary targets of this compound could be certain enzymes in the body.
Mode of Action
Based on the properties of quinoline derivatives, it can be inferred that the compound might interact with its targets (possibly enzymes) and inhibit their function . This inhibition could result in the prevention of certain biochemical reactions, leading to its antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Given the broad spectrum of antibacterial activity exhibited by quinoline derivatives , it can be speculated that multiple biochemical pathways might be affected. These could include pathways essential for the survival and proliferation of bacteria, cancer cells, or viruses.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibitory effects on its target enzymes. This could result in the disruption of essential biochemical processes in bacteria, cancer cells, or viruses, leading to their death or inhibition of growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-2,4-difluoroaniline.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The 3-chloro-2,4-difluoroaniline is then reacted with the quinazoline core under specific conditions to introduce the 3-chloro-2,4-difluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and function, used for the treatment of non-small cell lung cancer.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer.
Uniqueness
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
IUPAC Name |
4-(3-chloro-2,4-difluoroanilino)-7-methoxyquinazolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3O2/c1-23-12-5-10-7(4-11(12)22)15(20-6-19-10)21-9-3-2-8(17)13(16)14(9)18/h2-6,22H,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHIDGDETKVDSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)F)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
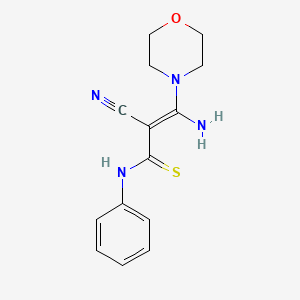
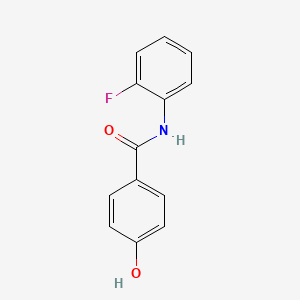
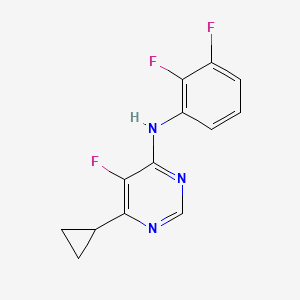
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2398998.png)
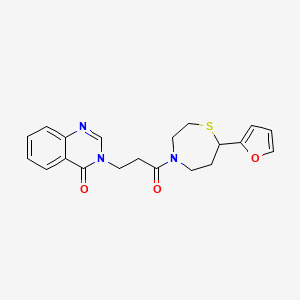
![5-ethoxy-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2399001.png)
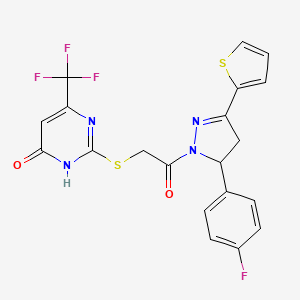
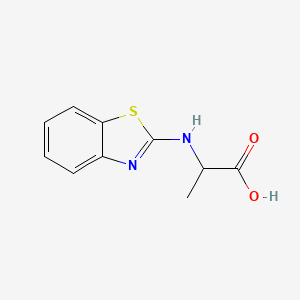

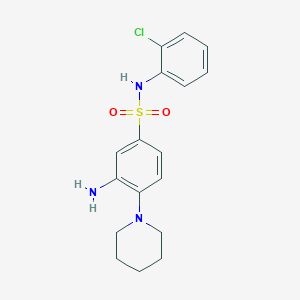
![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2399010.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)
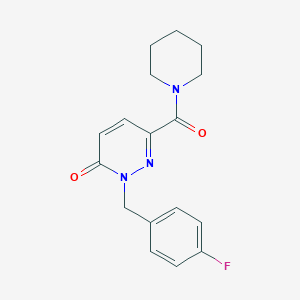
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399017.png)
